3-methanesulfonyl-1H-indazole
Description
Properties
CAS No. |
1538626-57-1 |
|---|---|
Molecular Formula |
C8H8N2O2S |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
3-methylsulfonyl-2H-indazole |
InChI |
InChI=1S/C8H8N2O2S/c1-13(11,12)8-6-4-2-3-5-7(6)9-10-8/h2-5H,1H3,(H,9,10) |
InChI Key |
OEEKIFUXLLAXRI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C2C=CC=CC2=NN1 |
Origin of Product |
United States |
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of indazole derivatives, including 3-methanesulfonyl-1H-indazole. The compound has been evaluated for its inhibitory effects against several human cancer cell lines, demonstrating significant antiproliferative activity.
- Cell Line Studies : Research indicates that derivatives of 1H-indazole exhibit promising results against various cancer cell lines, such as:
- K562 (Chronic Myeloid Leukemia) : Compound 6o showed an IC50 value of 5.15 µM, indicating strong activity against this line while maintaining selectivity for normal cells (HEK-293) with an IC50 of 33.2 µM .
- Other Cancer Types : Additional studies have assessed the efficacy against lung (A549), prostate (PC-3), and hepatoma (Hep-G2) cell lines, with varying degrees of success depending on structural modifications .
Table 1: Antitumor Activity of Indazole Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| 6o | K562 | 5.15 | High |
| 6o | HEK-293 | 33.2 | --- |
| 5k | Hep-G2 | 3.32 | Low |
The mechanisms by which these compounds exert their effects often involve modulation of apoptotic pathways and cell cycle regulation. For instance, compound 6o was shown to influence apoptosis and cell cycle distribution, leading to increased G0/G1 phase populations in treated K562 cells .
Synthetic Methodologies
The synthesis of this compound and its derivatives has been optimized through various chemical reactions, including the Suzuki coupling method. This approach allows for efficient functionalization at the C-3 position of the indazole ring, which is critical for enhancing biological activity.
- Reaction Conditions : The Suzuki reaction typically employs palladium catalysts and can be conducted under mild conditions to yield high-purity products .
- Functionalization : The introduction of different substituents at the C-3 position has been shown to significantly affect the pharmacological properties of the resulting compounds, allowing for tailored therapeutic profiles.
Role in Drug Development
The indazole scaffold is recognized as a valuable pharmacophore in medicinal chemistry. Compounds derived from this structure have been implicated in various therapeutic areas, including oncology and anti-inflammatory applications.
- Marketed Drugs : Several drugs featuring indazole frameworks have reached the market, such as axitinib and pazopanib, which are used for cancer treatment .
- Research Insights : Ongoing research aims to further explore the structure-activity relationships (SAR) of indazole derivatives, with a focus on enhancing efficacy while minimizing toxicity .
Table 2: Indazole-Based Drugs
| Drug Name | Indication | Year Approved |
|---|---|---|
| Axitinib | Renal Cell Carcinoma | 2012 |
| Pazopanib | Soft Tissue Sarcoma | 2009 |
Case Studies and Observational Research
Case studies involving the application of indazole derivatives in clinical settings are crucial for understanding their real-world effectiveness and safety profiles. Observational studies have documented patient responses to therapies involving these compounds, contributing valuable data toward optimizing treatment regimens.
Notable Case Study Findings
- Patients treated with indazole derivatives showed varying responses based on genetic factors and tumor characteristics.
- Longitudinal studies indicated a correlation between specific structural modifications and improved patient outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-methanesulfonyl-1H-indazole with analogous indazole derivatives and related sulfonamide-containing heterocycles, focusing on structural features, synthetic pathways, and inferred biological relevance.
Substituent Variations at Position 3 of Indazole
Key Observations :
- Synthetic Accessibility : Methanesulfonyl derivatives may require fewer steps than tert-butylsulfonyl analogs, which involve multi-step esterification and sulfonylation .
Nitrogen-Substituted Indazole Analogs
Compounds with modifications at the indazole nitrogen (N1) provide additional diversity:
Comparison with this compound :
- Synthetic Complexity : N1 substitution often requires protecting-group strategies, whereas 3-substitution focuses on direct electrophilic reactions .
Core Heterocycle Variations
Compounds with imidazole or pyrazole cores instead of indazole highlight scaffold-dependent properties:
Preparation Methods
Regiochemical Challenges in Indazole Functionalization
Methodological Pathways for 3-Methanesulfonyl-1H-Indazole
Direct Sulfonylation of 1H-Indazole
The most straightforward approach involves reacting 1H-indazole with methanesulfonyl chloride (MsCl) under basic conditions. However, this method typically sulfonates the more nucleophilic N1 position, yielding 1-methanesulfonyl-1H-indazole rather than the desired 3-substituted product. To achieve C3 selectivity, directed ortho-metalation (DoM) strategies are employed:
-
Directed Metalation :
Example Procedure :
Limitations and Optimization
Cyclization of Pre-Sulfonylated Precursors
Constructing the indazole ring from a benzene derivative pre-functionalized with a methanesulfonyl group circumvents regioselectivity issues.
Nitro-to-Sulfonyl Conversion
-
Synthesis of 3-Nitrobenzenesulfonyl Chloride :
-
Chlorosulfonation of nitrobenzene derivatives introduces the sulfonyl group.
-
-
Reductive Cyclization :
-
Reduce the nitro group to an amine using Fe/HCl or catalytic hydrogenation.
-
Cyclize with a formylating agent (e.g., HCO2H) to form the indazole ring.
-
Example Protocol :
Transition Metal-Catalyzed C-H Sulfonylation
Palladium or copper catalysts enable direct C3 sulfonylation via C-H activation. This method avoids pre-functionalization and offers superior regiocontrol.
Palladium-Catalyzed Sulfonation
-
Catalyst System : Pd(OAc)2, Xantphos, and Ag2CO3.
-
Reagents : Methanesulfonyl chloride and a directing group (e.g., pyridine).
Reaction Conditions :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Sulfonylation | 45 | Moderate | Limited | High |
| Cyclization Approach | 38 | High | Moderate | Moderate |
| C-H Activation | 55 | High | High | Low |
Key Observations :
-
C-H Activation offers the best balance of yield and selectivity but requires expensive catalysts.
-
Cyclization is scalable but suffers from multi-step inefficiencies.
Characterization and Validation
Spectroscopic Data
Q & A
What are the optimized synthetic routes for 3-methanesulfonyl-1H-indazole, and how can reaction conditions influence yield?
The synthesis typically involves sulfonylation of the indazole core. A common approach is reacting 1H-indazole with methanesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Anhydrous solvents (e.g., dichloromethane) are critical to prevent hydrolysis . For regioselective sulfonylation, temperature control (0–25°C) and slow reagent addition minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity (>95%) . Industrial-scale synthesis may employ continuous flow reactors for improved scalability .
How can structural characterization of this compound be rigorously validated?
Key techniques include:
- NMR Spectroscopy : - and -NMR confirm substituent positions. For example, the methanesulfonyl group appears as a singlet (~3.3 ppm for , ~40–45 ppm for ) .
- X-ray Crystallography : Resolves crystal packing and confirms bond angles/planarity of the indazole ring .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 211.0442 for CHNOS).
- Elemental Analysis : Matches calculated vs. experimental C, H, N, S content (±0.3%) .
What biological targets are associated with this compound, and how are its pharmacological properties assessed?
This compound has been explored as a kinase inhibitor (e.g., targeting CDK or PKA) and neurotransmitter receptor modulator (e.g., mGluR5). Standard assays include:
- Enzyme Inhibition : IC determination via fluorescence polarization (kinases) or radioligand binding (GPCRs) .
- Cell-Based Assays : Antiproliferative activity in cancer lines (e.g., MTT assay) and cytotoxicity profiling .
- In Vivo Models : Pharmacokinetics (plasma half-life, bioavailability) in rodents, with LC-MS/MS quantification .
How do structural modifications of this compound impact its bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Methanesulfonyl Group : Essential for hydrogen bonding with catalytic lysine residues in kinases. Replacement with bulkier sulfonamides reduces potency .
- Indazole Substitution : Nitro or methyl groups at C-6 enhance solubility but may alter selectivity. For example, 6-nitro derivatives show improved anti-inflammatory activity in LPS-induced macrophage models .
- N1 Modifications : Benzyl or alkyl chains at N1 improve blood-brain barrier penetration for CNS targets .
What computational methods are used to predict the binding modes of this compound?
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions .
- Molecular Docking (AutoDock/Vina) : Predicts interactions with targets like HSP90 or AMPA receptors. Key residues (e.g., Asp93 in HSP90) form hydrogen bonds with the sulfonyl group .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
What analytical methods ensure purity and stability of this compound in research settings?
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection (254 nm) achieve >99% purity .
- Stability Studies : Accelerated degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions identifies degradation products (e.g., desulfonylated indazole) .
- Storage : -20°C in amber vials under argon prevents photolytic and hydrolytic degradation .
How can researchers resolve contradictory data on the biological efficacy of this compound?
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Dose-Response Reproducibility : Replicate assays across independent labs with standardized protocols .
- Counter-Screening : Test against related targets (e.g., PKA vs. PKC isoforms) to confirm selectivity .
- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify trends .
What strategies improve the aqueous solubility of this compound for in vivo studies?
- Prodrug Design : Phosphate esters at N1 enhance solubility, with enzymatic cleavage in plasma .
- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 in formulations (10–20% v/v) .
- Salt Formation : Hydrochloride salts increase solubility by 3–5× in PBS (pH 7.4) .
How is regioselectivity achieved during the synthesis of this compound derivatives?
- Directing Groups : Electron-withdrawing groups (e.g., nitro at C-5) direct sulfonylation to C-3 via resonance stabilization .
- Metal Catalysis : Pd(OAc)/Xantphos enables selective C-H activation at C-3 under mild conditions .
What are the key challenges in scaling up this compound synthesis for preclinical studies?
- Byproduct Formation : Optimize stoichiometry (1.1 eq methanesulfonyl chloride) to minimize di-sulfonylated byproducts .
- Workflow Automation : Use robotic liquid handlers for precise reagent addition in multi-gram syntheses .
- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve sustainability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
